5-amino-N-(3-methoxybenzyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-N-[(3-METHOXYPHENYL)METHYL]-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-N-[(3-METHOXYPHENYL)METHYL]-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-N-[(3-METHOXYPHENYL)METHYL]-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
5-AMINO-N-[(3-METHOXYPHENYL)METHYL]-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-AMINO-N-[(3-METHOXYPHENYL)METHYL]-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant that also contains a triazole moiety.
Uniqueness
What sets 5-AMINO-N-[(3-METHOXYPHENYL)METHYL]-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H22N6O3 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-amino-N-[(3-methoxyphenyl)methyl]-1-[2-(4-methylanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N6O3/c1-13-6-8-15(9-7-13)23-17(27)12-26-19(21)18(24-25-26)20(28)22-11-14-4-3-5-16(10-14)29-2/h3-10H,11-12,21H2,1-2H3,(H,22,28)(H,23,27) |
InChI Key |
IEBXZIPKHZLYRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
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